

Application Notes and Protocols: NMR and Mass Spectrometry Analysis of Haliangicin B

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Compound of Interest

Compound Name: *Haliangicin B*

Cat. No.: *B15579202*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the analytical methodologies for the characterization of **Haliangicin B**, an antifungal metabolite produced by the marine myxobacterium *Haliangium luteum*. The protocols focus on the use of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for structural elucidation and characterization.

Introduction

Haliangicin B is a polyunsaturated compound featuring a β -methoxyacrylate moiety, first isolated from the marine myxobacterium *Haliangium luteum* (also referred to as *Haliangium ochraceum*).^{[1][2]} It belongs to a family of related isomers and exhibits potent antifungal activity. The primary mechanism of action of haliangicins is the inhibition of the electron transport chain at Complex III (the cytochrome b-c1 segment) in fungi.^{[3][4]} This targeted action makes **Haliangicin B** a molecule of interest for further investigation in drug development.

Accurate structural determination and purity assessment are critical for the advancement of **Haliangicin B** as a potential therapeutic agent. NMR and mass spectrometry are indispensable tools for this purpose. These notes provide a summary of the expected data and detailed protocols for analysis.

Data Presentation

While specific quantitative data for **Haliangicin B** is found within primary literature, the following tables are presented as templates to guide researchers in organizing their experimental results. The data for Haliangicin isomers is typically reported in deuterated chloroform (CDCl_3) or methanol (CD_3OD).

Table 1: ^1H NMR Spectroscopic Data for **Haliangicin B**

Position	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
e.g., H-2	7.25	s	-
e.g., H-3	3.80	s	-
e.g., H-4	6.10	d	15.0
e.g., H-5	6.80	dd	15.0, 10.5
...

Table 2: ^{13}C NMR Spectroscopic Data for **Haliangicin B**

Position	Chemical Shift (δ , ppm)
e.g., C-1	167.0
e.g., C-2	118.5
e.g., C-3	161.2
e.g., OMe	51.5
...	...

Table 3: Mass Spectrometry Data for **Haliangicin B**

Ionization Mode	Mass-to-Charge Ratio (m/z)	Ion Type
e.g., FAB-MS (+)	413.2215	[M+H] ⁺
e.g., FAB-MS (+)	435.2034	[M+Na] ⁺

Experimental Protocols

The following are detailed protocols for the isolation and analysis of **Haliangicin B**.

Protocol 1: Isolation and Purification of Haliangicin B

- Fermentation: Culture *Haliangium luteum* in a suitable production medium containing 2-3% NaCl.
- Extraction: After an appropriate incubation period, extract the culture broth with an organic solvent such as ethyl acetate.
- Concentration: Concentrate the organic extract under reduced pressure to yield a crude extract.
- Chromatographic Separation:
 - Subject the crude extract to silica gel column chromatography using a step-gradient of n-hexane and ethyl acetate.
 - Further purify the fractions containing **Haliangicin B** using reversed-phase HPLC (e.g., C18 column) with a suitable mobile phase (e.g., a gradient of methanol and water).
 - Monitor the elution using a UV detector, as the polyene structure of **Haliangicin B** results in strong UV absorbance.

Protocol 2: NMR Spectroscopic Analysis

- Sample Preparation: Dissolve a purified sample of **Haliangicin B** (typically 1-5 mg) in a suitable deuterated solvent (e.g., CDCl₃ or CD₃OD) in a 5 mm NMR tube.

- ^1H NMR Spectroscopy:
 - Acquire a one-dimensional ^1H NMR spectrum on a spectrometer operating at a frequency of 400 MHz or higher.
 - Typical parameters include a 30-degree pulse width, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.
- ^{13}C NMR Spectroscopy:
 - Acquire a one-dimensional ^{13}C NMR spectrum on a spectrometer at a corresponding frequency (e.g., 100 MHz for a 400 MHz ^1H instrument).
 - Employ proton decoupling to simplify the spectrum.
- 2D NMR Spectroscopy:
 - To aid in structure elucidation, acquire two-dimensional NMR spectra, including:
 - COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.
 - HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
 - HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which is crucial for establishing the connectivity of the carbon skeleton.

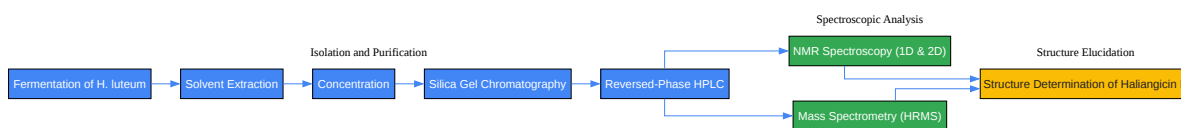
Protocol 3: Mass Spectrometry Analysis

- Sample Preparation: Prepare a dilute solution of the purified **Haliangicin B** in a suitable solvent (e.g., methanol).
- High-Resolution Mass Spectrometry (HRMS):
 - Analyze the sample using a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument.

- Fast Atom Bombardment (FAB) or Electrospray Ionization (ESI) are commonly used ionization techniques.
- Acquire the spectrum in positive ion mode to observe protonated molecules ($[M+H]^+$) and sodium adducts ($[M+Na]^+$).
- The accurate mass measurement provided by HRMS is essential for determining the elemental composition of the molecule.

Visualizations

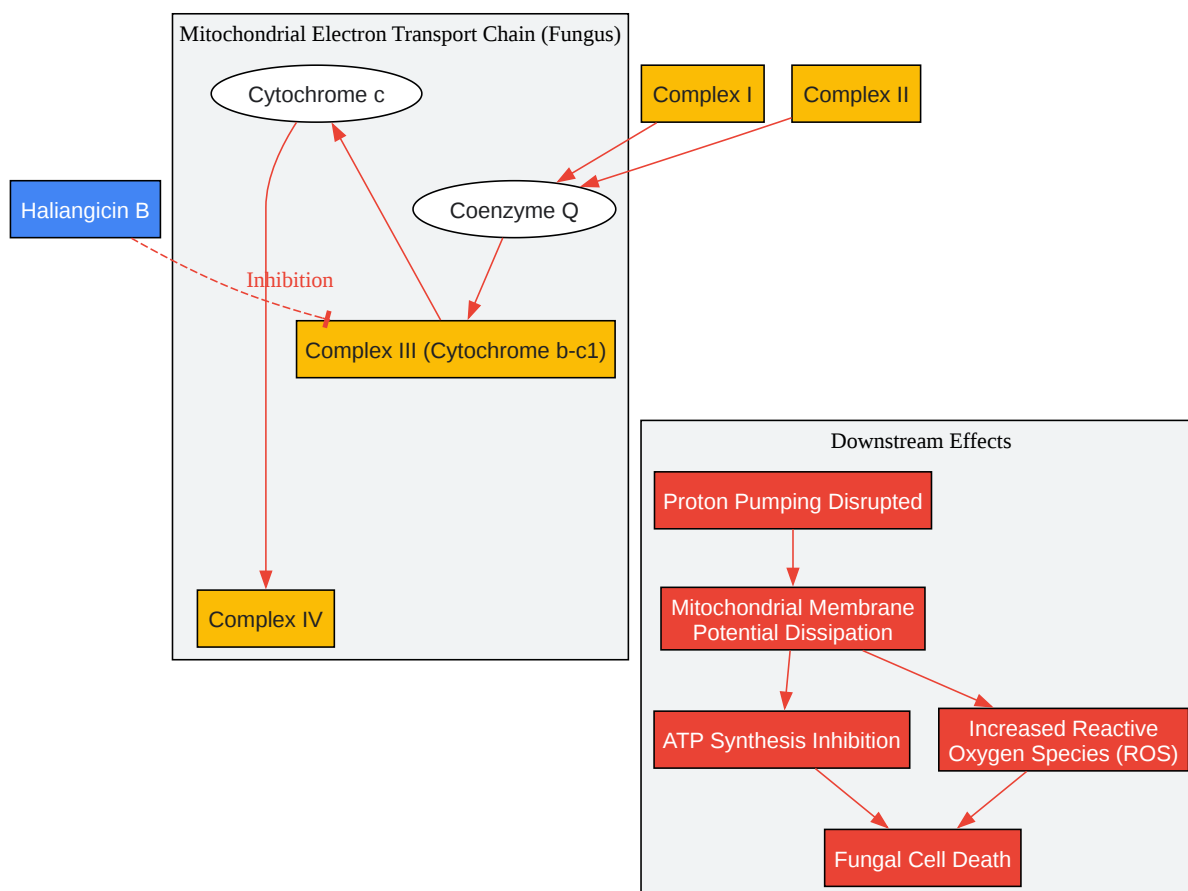
Experimental Workflow



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Caption: Experimental workflow for the isolation and structural elucidation of **Haliangicin B**.

Signaling Pathway of Haliangicin B's Antifungal Action



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Caption: Proposed signaling pathway for the antifungal activity of **Haliangicin B**.

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